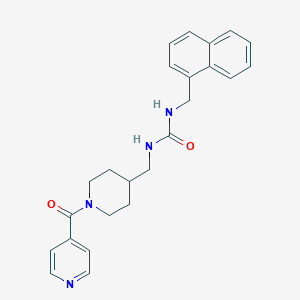
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, also known as OPA-15406, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds incorporating the 1,3,4-oxadiazole nucleus, such as 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, demonstrate significant antimicrobial activity. The synthesis and structural confirmation through spectroscopic methods show these compounds' potential in addressing microbial resistance through novel antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Drug Metabolism Studies
Studies on related compounds, such as LC15-0133, provide insights into the metabolic pathways in liver microsomes, highlighting the potential for investigating the metabolism of novel therapeutic agents. These studies explore the structural characterization of metabolites, offering a basis for understanding the metabolic fate of drugs containing the oxadiazole ring (Yoo et al., 2008).
Antibacterial Activity
Novel series of oxadiazole derivatives have been synthesized and shown to possess potential antibacterial activity. The synthesis involves cyclization processes and the structures of these compounds are confirmed through various analytical techniques. Such research highlights the oxadiazole moiety's contribution to developing new antibacterial agents (Joshi, Mandhane, Chate, & Gill, 2011).
Heterocyclic Chemistry and Biological Activity Prediction
Research into the rearrangement of hydroxamic acids into oxadiazoles, and the synthesis of novel heterocyclic compounds, extends the understanding of these compounds' chemical behavior and potential biological activities. Predictive studies on biological activity support the exploration of new therapeutic applications (Potkin et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-4-2-3-5-13(11)20-9-14(19)18-7-6-12(8-18)15-16-10-21-17-15/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMQJAQICJJBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821872.png)
![4-[(4-Oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2821875.png)

![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2821878.png)
![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2821879.png)


![3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2821884.png)
![2-[(3,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B2821887.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2821888.png)

![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2821891.png)